![molecular formula C7H13NO B3332907 4-Propylpyrrolidin-2-one CAS No. 930123-38-9](/img/structure/B3332907.png)
4-Propylpyrrolidin-2-one
Overview
Description
“4-Propylpyrrolidin-2-one” is a chemical compound with the empirical formula C7H13NO . It is a derivative of pyrrolidin-2-one .
Molecular Structure Analysis
The molecular structure of 4-Propylpyrrolidin-2-one is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The molecular weight of this compound is 127.18 .Chemical Reactions Analysis
The pyrrolidine ring in 4-Propylpyrrolidin-2-one is a versatile scaffold for novel biologically active compounds. It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis of Brivaracetam
“4-Propylpyrrolidin-2-one” is a key intermediate for the synthesis of Brivaracetam , an antiepileptic drug . The process involves the preparation of ®-4-propyl pyrrolidine-2-one, which is then used in the synthesis of Brivaracetam .
Electrocyclization and Functionalization
“4-Propylpyrrolidin-2-one” can be used in electrocyclization and functionalization processes . In a study, an electrochemical batch oxidative cyclization/functionalization of 2-pyrrolidinones was successfully translated from a batch type cell to a continuous flow electrochemical reactor . This process offers numerous advantages over batch electrolysis such as faster reaction time, and better mixing of the heterogeneous reaction .
Nootropic Agents
2-Pyrrolidinones, including “4-Propylpyrrolidin-2-one”, are found in numerous pharmacologically active compounds, such as Piracetam and Pramiracetam , which are used to treat age-related memory impairment . These compounds enhance cognition properties and are particularly attractive synthetic targets for the pharmaceutical industry .
Organic Electrosynthesis
“4-Propylpyrrolidin-2-one” can be used in organic electrosynthesis . This technology is currently benefiting from a renewed interest, particularly from the industrial world . Organic electrosynthesis is not only a greener alternative to classical synthesis, producing a minimum of waste, but it also achieves highly selective transformations under mild conditions .
Research Chemical
“4-Propylpyrrolidin-2-one” is a useful research chemical . It is available for purchase in bulk quantities for a variety of research applications .
Synthesis of 4-Amino-1-propylpyrrolidin-2-one Hydrochloride
“4-Propylpyrrolidin-2-one” can be used in the synthesis of 4-Amino-1-propylpyrrolidin-2-one hydrochloride , a compound that can be found in various technical documents and peer-reviewed papers .
Mechanism of Action
Target of Action
4-Propylpyrrolidin-2-one, also known as ®-4-Propylpyrrolidin-2-one, is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam . This drug exhibits a magnificent affinity towards synaptic vesicle glycoprotein , which is its primary target. Synaptic vesicle glycoproteins play a crucial role in the regulation of neurotransmitter release, thus influencing neuronal communication.
Mode of Action
It is known that brivaracetam, the drug synthesized from this compound, binds to synaptic vesicle glycoproteins . This binding likely alters the function of these proteins, affecting the release of neurotransmitters and thus neuronal communication.
Biochemical Pathways
This pathway is involved in various biological processes, including cancer progression and immune cell chemotaxis .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Its derivative, brivaracetam, has been shown to have significant anti-epileptic effects . By binding to synaptic vesicle glycoproteins and altering neurotransmitter release, it can help limit the progression of epilepsy .
Action Environment
The action, efficacy, and stability of 4-Propylpyrrolidin-2-one can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment
Safety and Hazards
Future Directions
The pyrrolidine ring, a key component of 4-Propylpyrrolidin-2-one, is a versatile scaffold for the development of novel biologically active compounds. It is expected to continue playing a significant role in drug discovery, particularly in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
4-propylpyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBVCRLVTCSQAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylpyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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